molecular formula C26H20N2OS B11514973 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol

Cat. No.: B11514973
M. Wt: 408.5 g/mol
InChI Key: GTLDQYZLIMWSDB-UHFFFAOYSA-N
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Description

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an amino linkage

Preparation Methods

The synthesis of 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid . This method is advantageous due to its simplicity and high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Reaction conditions such as temperature, solvent choice, and catalyst concentration are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and naphthalene-based molecules. For example:

Properties

Molecular Formula

C26H20N2OS

Molecular Weight

408.5 g/mol

IUPAC Name

1-[[(4,5-diphenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C26H20N2OS/c29-23-16-15-18-9-7-8-14-21(18)22(23)17-27-26-28-24(19-10-3-1-4-11-19)25(30-26)20-12-5-2-6-13-20/h1-16,29H,17H2,(H,27,28)

InChI Key

GTLDQYZLIMWSDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NCC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

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